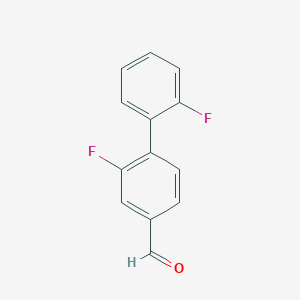

3-Fluoro-4-(2-fluorophenyl)benzaldehyde

Description

Contextual Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis

Fluorinated aromatic aldehydes are highly valued building blocks in modern organic synthesis. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of a molecule. nih.govresearchgate.net These characteristics are particularly desirable in medicinal chemistry, where the goal is to design more effective and durable drug candidates. nih.govresearchgate.net The presence of one or more fluorine atoms can influence a molecule's binding affinity to biological targets and alter its electronic properties, which can be leveraged to fine-tune its reactivity. researchgate.netresearchgate.net

Aromatic aldehydes themselves are exceptionally versatile intermediates. The aldehyde functional group is readily transformed into a wide range of other functionalities through reactions such as oxidation, reduction, and various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. ossila.com Consequently, fluorinated aromatic aldehydes represent a powerful convergence of these attributes, providing a gateway to novel, high-value fluorinated molecules with tailored properties for diverse applications. nbinno.comossila.com Their use is prevalent in the development of new therapeutic agents, liquid crystals, and specialty polymers. numberanalytics.com

Structural Features and Synthetic Utility of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde and Its Analogs

Structural Features

3-Fluoro-4-(2-fluorophenyl)benzaldehyde is a molecule characterized by a benzaldehyde (B42025) core substituted with a fluorine atom at the C-3 position and a 2-fluorophenyl group at the C-4 position. This specific arrangement of atoms and functional groups dictates its chemical behavior.

The Aldehyde Group: This group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution while providing a primary site for nucleophilic attack and a wide array of chemical transformations.

Fluorine Substituents: The two fluorine atoms, one on each aromatic ring, also exert a strong electron-withdrawing inductive effect. This influences the electron density of the rings and can affect the reactivity of adjacent functional groups.

Biaryl Moiety: The connection between the two phenyl rings forms a biaryl scaffold. This structural motif is a key feature in many pharmaceuticals and advanced materials, often contributing to conformational rigidity and specific binding interactions.

Synthetic Utility

The primary utility of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde lies in its role as a sophisticated intermediate for constructing more complex molecules. A plausible and common method for its synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.net This would typically involve reacting a di-halogenated precursor like 3-bromo-4-fluorobenzaldehyde (B1265969) with 2-fluorophenylboronic acid. google.com

Once synthesized, the molecule offers several pathways for further elaboration:

Reactions of the Aldehyde Group: The aldehyde can be oxidized to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or serve as an electrophile in condensation reactions to form Schiff bases or in C-C bond-forming reactions like the Wittig or aldol reactions. For instance, the related compound 3-fluoro-4-hydroxybenzaldehyde (B106929) is used to synthesize derivatives via aldol condensation and Wittig reactions. ossila.com

The combination of the reactive aldehyde handle with the unique properties conferred by the difluorinated biaryl system makes this compound a valuable precursor for creating novel chemical entities in drug discovery and materials science. chemimpex.com

Data on Analogous Compounds

Due to the specialized nature of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, publicly available research data is limited. However, data from structurally similar compounds provide valuable context for its potential properties and reactivity.

Table 1: Properties of 3-Chloro-4-fluorobenzaldehyde This table presents data for an analog where the 2-fluorophenyl group is replaced by a chlorine atom.

| Property | Value |

| CAS Number | 34328-61-5 |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol |

| Appearance | White or colorless to light yellow powder/liquid |

| Melting Point | 24 °C |

| Boiling Point | 66 - 72 °C |

| Source: chemimpex.com |

Table 2: Properties of 3-Fluoro-4-methoxybenzaldehyde This table presents data for an analog where the 2-fluorophenyl group is replaced by a methoxy (B1213986) group.

| Property | Value |

| CAS Number | 351-54-2 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Solid |

| Assay | 99% |

| Source: sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCVUKNTUVVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Complex Chemical Transformations

Precursor Synthesis and Advanced Fluorination Techniques

The initial stages in the synthesis of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde are focused on the preparation of appropriately substituted monocyclic aromatic precursors. These steps are critical for introducing the fluorine atoms and the aldehyde functional group at the correct positions, which dictates the final structure of the molecule.

Halogen-Exchange Reactions for Targeted Fluorobenzaldehydes

Halogen-exchange (Halex) reactions represent a fundamental method for the introduction of fluorine into aromatic rings. This type of nucleophilic aromatic substitution typically involves the displacement of a chlorine or bromine atom by a fluoride (B91410) ion, sourced from an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogle.com The reaction is generally performed at elevated temperatures in a polar aprotic solvent, such as sulfolane (B150427) or dimethylformamide (DMF). google.com

For the synthesis of a precursor like 3-fluoro-4-chlorobenzaldehyde, one could envision a starting material such as 3,4-dichlorobenzaldehyde. The selective replacement of one chlorine atom over the other is a significant challenge and depends on the electronic environment of the aromatic ring. Often, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. Catalysts, including aminophosphonium salts or crown ethers, can be employed to enhance the reactivity of the fluoride salt. google.comgoogle.com Microwave irradiation has also been shown to significantly enhance the yield and selectivity of halogen-exchange fluorination, while drastically reducing reaction times compared to conventional heating. researchgate.net

Table 1: Illustrative Halogen-Exchange Reaction Conditions

| Reactant | Fluorinating Agent | Catalyst/Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Dichlorobenzaldehyde | Potassium Fluoride (KF) | Phase Transfer Catalyst / Aprotic Solvent | High Temperature | Monofluorination researchgate.net |

Grignard Reagent-Mediated Syntheses of Fluorinated Aromatic Aldehydes

The use of Grignard reagents provides a versatile route to fluorinated aromatic aldehydes. This methodology involves the formation of an organomagnesium halide (Grignard reagent) from a fluorinated aryl halide, which is then reacted with a formylating agent. A common and effective formylating agent is N,N-dimethylformamide (DMF).

A plausible synthetic route to a precursor such as 3,4-difluorobenzaldehyde (B20872) starts with 3,4-difluorobromobenzene. google.com This starting material undergoes a Grignard exchange reaction with a pre-formed Grignard reagent (e.g., isopropylmagnesium bromide) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting 3,4-difluorophenylmagnesium bromide is then treated with DMF. The reaction is subsequently quenched with an acidic aqueous solution to hydrolyze the intermediate and yield the final aldehyde product. google.com While direct formation of Grignard reagents from fluoroarenes is challenging due to the strength of the C-F bond, indirect routes and mechanochemical methods have been explored. nih.gov

Reaction Scheme: Grignard Synthesis of 3,4-Difluorobenzaldehyde

Grignard Formation: 3,4-Difluorobromobenzene + RMgBr → 3,4-Difluorophenylmagnesium bromide + RBr

Formylation: 3,4-Difluorophenylmagnesium bromide + DMF → Intermediate

Hydrolysis: Intermediate + H₃O⁺ → 3,4-Difluorobenzaldehyde

Directed Ortho Metalation (DoM) Strategies for Positional Control in Fluorinated Aryl Systems

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The technique relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a desired functional group with high positional control. wikipedia.org

In the context of synthesizing a precursor for 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, one could start with a 1,2-difluorobenzene (B135520) derivative bearing a suitable DMG at the 1-position. Examples of powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The DMG would direct lithiation specifically to the C6 position. Subsequent quenching of the aryllithium intermediate with a formylating agent like DMF would introduce the aldehyde group at the desired location. The interaction between the lithium atom and the electron-rich directing group is key to favoring lithiation at the ortho position. chem-station.com This method offers a high degree of regioselectivity that might be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Construction of the Biphenyl (B1667301) Moiety

The central challenge in synthesizing 3-Fluoro-4-(2-fluorophenyl)benzaldehyde is the creation of the C-C bond linking the two fluorinated phenyl rings. Palladium-catalyzed cross-coupling reactions are the most prominent and effective methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming aryl-aryl bonds. The Suzuki-Miyaura and Stille reactions are particularly relevant for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netpreprints.org To synthesize 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, this would typically involve coupling 4-bromo-3-fluorobenzaldehyde (B151432) (or a protected version where the aldehyde is converted to an acetal) with 2-fluorophenylboronic acid. researchgate.netmdpi.com A variety of palladium catalysts, often featuring phosphine (B1218219) ligands, are effective for this transformation. preprints.orgmdpi.com The reaction conditions, including the choice of catalyst, base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene), are optimized to achieve high yields. mdpi.commdpi.com

The Stille coupling utilizes an organotin compound (organostannane) in place of the organoboron species. organic-chemistry.orgwikipedia.org The synthesis would involve reacting 4-bromo-3-fluorobenzaldehyde with a 2-fluorophenylstannane, such as (2-fluorophenyl)tributylstannane, catalyzed by a palladium complex. orgsyn.orgharvard.edu Stille reactions are known for their tolerance of a wide range of functional groups and are often effective for coupling sterically hindered substrates. orgsyn.orguwindsor.ca However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling for Biphenyl Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Arylboronic acid/ester | Arylstannane |

| Catalyst | Palladium(0) complex | Palladium(0) complex |

| Byproducts | Boron-based, generally non-toxic | Tin-based, toxic |

| Functional Group Tolerance | Good to excellent | Excellent |

| Key Steps in Catalytic Cycle | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org |

Nucleophilic Aromatic Substitution (S_NAr) in Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (S_NAr) provides an alternative, though often less direct, pathway for constructing biaryl linkages. This reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, typically a halide. orgsyn.org Fluorine itself can act as a leaving group in highly activated systems.

One hypothetical S_NAr approach to the target molecule's biphenyl core could involve the reaction of a highly activated difluorobenzaldehyde, such as 3,4,5-trifluorobenzaldehyde, with a 2-fluorophenoxide nucleophile. The electron-withdrawing aldehyde and additional fluorine atoms would activate the ring, making the fluorine at the C4 position susceptible to displacement by the phenoxide. However, achieving the desired regioselectivity can be challenging, and such reactions often require harsh conditions. rsc.org The efficiency of S_NAr is highly dependent on the electronic nature of the substrate; the nitro group, for example, is a powerful activating group for facilitating the displacement of a halide. nih.gov While plausible, this route is generally less common for synthesizing simple biphenyls compared to the more versatile and predictable palladium-catalyzed cross-coupling methods. mdpi.com

Advanced Derivatization Chemistry of the Aldehyde Functionality

The aldehyde group is a cornerstone of the synthetic utility of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, serving as a gateway to numerous other functional groups and extended molecular systems. Its electronic environment, influenced by the fluorine substituents, modulates its reactivity in a predictable manner.

Controlled Oxidation Pathways to Carboxylic Acids

The transformation of the aldehyde moiety into a carboxylic acid represents a fundamental oxidative process in organic synthesis. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, this conversion to 3-fluoro-4-(2-fluorophenyl)benzoic acid can be achieved with high efficiency using a variety of established oxidizing agents. researchgate.net The reaction is typically first-order with respect to both the aldehyde and the oxidant. nih.gov

Common reagents for this transformation are effective for a wide range of substituted benzaldehydes. researchgate.netresearchgate.net The choice of oxidant and reaction conditions can be tailored to ensure compatibility with the fluorine substituents, which are generally stable under these oxidative conditions. Phase transfer catalysis can be employed to facilitate the reaction between an inorganic oxidant in an aqueous phase and the aldehyde in a non-polar organic solvent, often resulting in high yields of the corresponding benzoic acid. researchgate.net

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | researchgate.net |

| Pyridinium Bromochromate (PBC) | Dimethyl sulfoxide (B87167) (DMSO) | researchgate.net |

| Benzyltrimethylammonium Chlorobromate | Aqueous acetic acid | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Basic aqueous solution | researchgate.net |

| Dichromate (e.g., K₂Cr₂O₇) | Acidic medium, phase transfer catalyst | researchgate.net |

Selective Reduction Pathways to Alcohols

The selective reduction of the aldehyde group in 3-Fluoro-4-(2-fluorophenyl)benzaldehyde to the corresponding primary alcohol, [3-Fluoro-4-(2-fluorophenyl)phenyl]methanol, is a critical transformation. This requires reagents that can chemoselectively reduce the aldehyde without affecting the aromatic rings or the carbon-fluorine bonds. nih.gov

Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols in the presence of less reactive functional groups. wikipedia.org For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity necessitates careful control of reaction conditions. wikipedia.org Alternative methods, including catalytic systems using earth-abundant metals and light as a driving force, have been developed for the selective reduction of aromatic aldehydes. rsc.org

Table 2: Selected Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild and chemoselective; widely used for aldehydes and ketones. | wikipedia.orgorientjchem.org |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent; less selective than NaBH₄. | wikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be used for selective reduction at low temperatures. | wikipedia.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Industrial method requiring a metal catalyst (e.g., Pd, Pt, Ni). | wikipedia.org |

| Enzymatic Reductases | Highly chemoselective, offering an eco-compatible alternative. | nih.gov |

Formation of Complex Imine and Schiff Base Derivatives

The reaction of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde with primary amines provides a direct route to imines, also known as Schiff bases. edu.krdmdpi.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the characteristic azomethine (-C=N-) group. nih.gov These derivatives are significant in coordination chemistry and as intermediates for the synthesis of nitrogen-containing heterocyclic compounds. nih.govnih.gov

The synthesis is typically performed by refluxing the aldehyde and a primary amine in an alcoholic solvent like ethanol. nih.gov The electronic properties of the substituents on both the aldehyde and the amine can influence the reaction rate and the stability of the resulting imine. mdpi.com Fluorinated imines have been synthesized using various methods, including mechanochemical strategies, which can offer environmental benefits. nih.gov

Knoevenagel and Aldol (B89426) Condensation Reactions for Extended Conjugated Systems

To construct larger molecules with extended π-conjugation, condensation reactions such as the Knoevenagel and Aldol reactions are invaluable. The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic acid) in the presence of a weak base catalyst like piperidine. wikipedia.orgnih.gov

This reaction with 3-Fluoro-4-(2-fluorophenyl)benzaldehyde leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. wikipedia.org This process is a key step in the synthesis of fine chemicals and functional polymers. nih.gov The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when malonic acid is used as the active methylene component. wikipedia.org

Corey-Fuchs Reaction for Alkynyl Homologation

The Corey-Fuchs reaction provides a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation significantly increases the synthetic potential of the starting aldehyde, introducing a highly versatile alkynyl functional group.

In the first step, 3-Fluoro-4-(2-fluorophenyl)benzaldehyde reacts with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to produce a 1,1-dibromoalkene. wikipedia.org In the second step, this intermediate is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi). This induces elimination of hydrogen bromide followed by a lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne, 1-ethynyl-3-fluoro-4-(2-fluorophenyl)benzene. organic-chemistry.org An improved methodology for this reaction on substituted aromatic aldehydes has been developed for larger-scale synthesis. acs.org

Chemo-, Regio-, and Stereoselectivity Considerations in Complex Synthesis

When incorporating 3-Fluoro-4-(2-fluorophenyl)benzaldehyde into the synthesis of more complex molecules, several selectivity aspects must be considered.

Chemoselectivity : The aldehyde group is one of the most reactive sites in the molecule. It can be selectively targeted by nucleophiles or reducing agents in the presence of the less reactive aromatic C-F and C-C bonds. For example, mild reducing agents like sodium borohydride will reduce the aldehyde without affecting other potential functional groups like esters or amides. wikipedia.orgorientjchem.org Similarly, oxidative conditions can be chosen to selectively convert the aldehyde to a carboxylic acid. researchgate.net

Regioselectivity : In reactions involving the aromatic rings, the existing substituents dictate the position of further functionalization. The aldehyde group is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution. Conversely, the fluorine atoms are ortho-, para-directing. This interplay of directing effects can be complex. However, modern synthetic methods allow for regioselective C-H functionalization. For instance, palladium-catalyzed reactions using the aldehyde as a transient directing group can achieve functionalization specifically at the ortho-position relative to the aldehyde. acs.org

Stereoselectivity : The 3-Fluoro-4-(2-fluorophenyl)benzaldehyde molecule is achiral. However, reactions at the carbonyl carbon, such as nucleophilic addition or reduction, create a new stereocenter. Achieving stereocontrol in these transformations requires the use of chiral reagents, catalysts, or auxiliaries. For example, the enantioselective addition of alkyne nucleophiles to the aldehyde can be achieved using chiral ligands in combination with a metal catalyst, yielding chiral propargyl alcohols with high enantiomeric excess. nih.gov Similarly, enantioselective reduction of the aldehyde to a chiral alcohol can be accomplished using chiral reducing agents or biocatalysts. nih.gov

Enzymatic Transformations of Fluorobenzaldehydes

The enzymatic transformation of fluorobenzaldehydes represents a significant area of interest in biocatalysis, offering pathways to synthesize valuable fluorinated aromatic compounds under mild conditions. Enzymes from various classes, including oxidoreductases and lyases, have been shown to catalyze reactions such as oxidations, reductions, and carbon-carbon bond formations using fluorinated benzaldehyde (B42025) derivatives as substrates. These biocatalytic approaches are explored for their potential to achieve high selectivity and efficiency, often surpassing traditional chemical methods.

Research in this field has particularly highlighted the utility of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of ketones to esters or lactones and can also act on aldehydes. One extensively studied BVMO is 4-hydroxyacetophenone monooxygenase (HAPMO), which has demonstrated efficacy in the oxidation of various fluorobenzaldehydes. researchgate.netwur.nl

Detailed studies on the action of HAPMO reveal its capability to transform a range of monofluoro- and difluorobenzaldehyde isomers. The enzymatic reaction primarily yields the corresponding fluorophenyl formates, which subsequently undergo spontaneous hydrolysis to produce fluorophenols. This enzymatic Baeyer-Villiger oxidation presents a regioselective alternative to chemical methods, which can be influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net

For instance, the HAPMO-catalyzed oxidation of 4-fluorobenzaldehyde, 2,6-difluorobenzaldehyde, and 3,4-difluorobenzaldehyde results in the quantitative conversion to their respective fluorophenyl formates. researchgate.net However, the transformation of other isomers, such as 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, 2,3-difluorobenzaldehyde, and 2,4-difluorobenzaldehyde, yields not only the expected fluorophenols but also minor amounts of the corresponding fluorobenzoic acids. researchgate.net This indicates a variation in the reaction pathway dependent on the position of the fluorine substituent.

The substrate scope of HAPMO extends to hydroxy-substituted fluorobenzaldehydes as well. Both 2-fluoro-4-hydroxybenzaldehyde (B1296990) and 3-fluoro-4-hydroxybenzaldehyde (B106929) are quantitatively converted to their formate (B1220265) esters by the enzyme. researchgate.net The enzymatic approach is noteworthy for its high preference for phenyl ring migration, leading to the formation of phenols, even with electron-poor benzaldehydes that would typically yield benzoic acids in chemical Baeyer-Villiger oxidations. This selectivity is attributed to the specific interactions between the substrate and amino acid residues or the flavin cofactor within the enzyme's active site. researchgate.net

The following table summarizes the research findings on the enzymatic Baeyer-Villiger oxidation of various fluorobenzaldehydes by 4-hydroxyacetophenone monooxygenase (HAPMO).

| Substrate (Fluorobenzaldehyde Isomer) | Enzyme | Reaction Type | Primary Product(s) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 4-Fluorophenyl formate (hydrolyzes to 4-Fluorophenol) | Quantitative | researchgate.net |

| 2-Fluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 2-Fluorophenyl formate (hydrolyzes to 2-Fluorophenol), 2-Fluorobenzoic acid (minor) | Not specified | researchgate.net |

| 3-Fluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 3-Fluorophenyl formate (hydrolyzes to 3-Fluorophenol), 3-Fluorobenzoic acid (minor) | Not specified | researchgate.net |

| 2,6-Difluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 2,6-Difluorophenyl formate (hydrolyzes to 2,6-Difluorophenol) | Quantitative | researchgate.net |

| 3,4-Difluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 3,4-Difluorophenyl formate (hydrolyzes to 3,4-Difluorophenol) | Quantitative | researchgate.net |

| 2,3-Difluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 2,3-Difluorophenyl formate (hydrolyzes to 2,3-Difluorophenol), 2,3-Difluorobenzoic acid (minor) | Not specified | researchgate.net |

| 2,4-Difluorobenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 2,4-Difluorophenyl formate (hydrolyzes to 2,4-Difluorophenol), 2,4-Difluorobenzoic acid (minor) | Not specified | researchgate.net |

| 2-Fluoro-4-hydroxybenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 2-Fluoro-4-hydroxyphenyl formate (hydrolyzes to Fluorinated hydroquinone) | Quantitative | researchgate.net |

| 3-Fluoro-4-hydroxybenzaldehyde | 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | 3-Fluoro-4-hydroxyphenyl formate (hydrolyzes to Fluorinated hydroquinone) | Quantitative | researchgate.net |

Advanced Structural Characterization and Crystallographic Analysis

Conformational Analysis in Solution and Solid States

The conformational flexibility of biphenyl (B1667301) derivatives is primarily dictated by the rotation around the central carbon-carbon single bond connecting the two aryl rings. This rotation is influenced by the steric and electronic effects of the substituents on the rings. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, the substituents are a fluorine atom and a formyl group on one ring, and a fluorine atom on the other. The key conformational feature is the dihedral angle (torsional angle) between the two phenyl rings.

Solid-State Conformation

In the solid state, the conformation of biphenyl derivatives is determined by a balance of intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing effects). Generally, biphenyl itself is nearly planar in the solid state. However, the presence of ortho-substituents typically forces the rings to adopt a twisted conformation to minimize steric repulsion.

In the case of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, the fluorine atom at the 2-position of the second phenyl ring is an ortho-substituent. It is well-documented that even a relatively small ortho-substituent like fluorine can induce a significant twist in the biphenyl system. For comparison, studies on 2,2′-dihalogenated biphenyls have shown that they adopt a non-planar conformation with a significant dihedral angle to alleviate the steric strain between the ortho-substituents. For instance, 2,2′-difluorobiphenyl has been calculated to have a double minimum in its rotational energy profile, with dihedral angles around 58° and 129°. While 3-Fluoro-4-(2-fluorophenyl)benzaldehyde is not a 2,2'-disubstituted system, the principle of steric avoidance of the ortho-fluorine with the atoms of the first ring would still apply.

Therefore, it is highly probable that in the solid state, 3-Fluoro-4-(2-fluorophenyl)benzaldehyde adopts a non-planar conformation with a notable dihedral angle between the two phenyl rings. The precise angle would be a result of the interplay between the steric hindrance of the ortho-fluorine and the crystal packing forces.

Solution-State Conformation

In solution, the molecule is more dynamic, and its conformation represents an average of all accessible rotational conformers. The preferred conformation is determined by the rotational energy barrier around the inter-ring C-C bond. This barrier is influenced by the steric interactions of the ortho-substituents and, to a lesser extent, by solvent effects.

Techniques like Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy are powerful tools for determining the solution-state conformation of molecules by providing information about the spatial proximity of protons. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, NOE or ROE experiments could potentially reveal through-space interactions between the protons on the two phenyl rings, which would be indicative of the average dihedral angle.

Given the presence of the ortho-fluorine, it is expected that the rotational barrier in solution would be significant enough to prevent free rotation, leading to a preferred twisted conformation, similar to the solid state. The equilibrium in solution will likely favor a range of non-planar conformations. The exact dihedral angle and the height of the rotational energy barrier have not been experimentally determined for this specific molecule in the available literature. However, computational studies on similar fluorinated biphenyls have shown that the presence of ortho-fluorine atoms significantly raises the rotational barrier compared to unsubstituted biphenyl.

Below is a table summarizing the expected conformational properties based on general principles and data from related compounds.

| Parameter | Solid State | Solution State |

| Expected Dihedral Angle | Non-planar (twisted) | Non-planar (twisted, dynamic average) |

| Primary Influencing Factor | Steric hindrance from ortho-fluorine, crystal packing | Steric hindrance from ortho-fluorine, rotational energy barrier |

| Method of Determination | X-ray Crystallography | NMR Spectroscopy (NOESY/ROESY), Computational Modeling |

It is important to note that while these predictions are based on well-established principles of conformational analysis of biphenyl derivatives, dedicated experimental or computational studies on 3-Fluoro-4-(2-fluorophenyl)benzaldehyde are required for a precise and quantitative description of its conformational landscape.

Comprehensive Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Precise Structural Elucidation

The ¹H NMR spectrum is expected to reveal the chemical environment of all protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at the most downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on both phenyl rings would resonate in the range of 7.0 to 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would be dictated by the substitution pattern and the through-space interactions between adjacent protons and fluorine atoms. The coupling constants (J-values) would provide critical information about the connectivity of the protons.

Interactive Data Table: Predicted ¹H NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures, as specific experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.9 - 10.1 | s (singlet) | N/A |

| Aromatic H (ortho to CHO) | 7.7 - 7.9 | d (doublet) or dd (doublet of doublets) | ~2-3 (ortho C-H/C-F), ~8-9 (ortho C-H/C-H) |

| Aromatic H (meta to CHO) | 7.2 - 7.5 | m (multiplet) | Various |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm. The aromatic carbons would appear between 110 and 165 ppm. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting (¹JCF), providing unambiguous assignments. The magnitude of the carbon-fluorine coupling constants (JCF) is a valuable tool for structural confirmation.

Interactive Data Table: Predicted ¹³C NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures, as specific experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O (aldehyde) | 190 - 195 | ~5-10 (³JCF) |

| C-F (benzaldehyde ring) | 158 - 165 | ~240-260 (¹JCF) |

| C-F (2-fluorophenyl ring) | 157 - 163 | ~240-260 (¹JCF) |

| C-CHO | 135 - 140 | ~5-10 (³JCF) |

| Aromatic C-H | 115 - 135 | Various (²JCF, ³JCF) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Reaction Monitoring

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, two distinct signals are expected, one for each fluorine atom. The chemical shifts of these signals would be influenced by the electronic effects of the substituents on their respective aromatic rings. Furthermore, ¹⁹F NMR is an excellent tool for monitoring the progress of reactions involving fluorinated compounds, as changes in the chemical environment of the fluorine atoms would result in observable shifts in the spectrum.

Interactive Data Table: Predicted ¹⁹F NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures, as specific experimental data is not available.)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| F at C-3 (benzaldehyde ring) | -110 to -115 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde would display characteristic absorption bands corresponding to its functional groups. A strong band in the region of 1690-1710 cm⁻¹ in the FT-IR spectrum would be indicative of the C=O stretching vibration of the aldehyde. The C-F stretching vibrations would appear as strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region would provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted Vibrational Modes (Note: This is a hypothetical table based on known vibrational frequencies for similar structures, as specific experimental data is not available.)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aldehyde C-H Stretch | 2720 - 2820 | 2720 - 2820 |

| C=O Stretch | 1690 - 1710 | 1690 - 1710 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring in the 200-300 nm range, are associated with the aromatic system and the carbonyl group. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the carbonyl oxygen and is expected to appear at a longer wavelength, around 300-350 nm. The exact positions and intensities of these absorption maxima (λmax) would be influenced by the solvent polarity and the electronic communication between the two phenyl rings.

Interactive Data Table: Predicted UV-Vis Absorption Data (Note: This is a hypothetical table based on known electronic transitions for similar structures, as specific experimental data is not available.)

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, various aspects of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde have been explored.

The presence of a rotatable bond between the two phenyl rings in 3-Fluoro-4-(2-fluorophenyl)benzaldehyde gives rise to different conformers. The geometry of these conformers is primarily defined by the dihedral angle between the planes of the two aromatic rings. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized geometries and relative energies of these conformers. jcsp.org.pkrsc.org

Due to steric hindrance between the ortho-hydrogens on adjacent rings, as well as the fluorine substituent, the molecule is not expected to be planar in its lowest energy state. researchgate.net The most stable conformer will adopt a twisted conformation to minimize these steric repulsions. The energetic profile of rotation around the inter-ring bond can be calculated to identify the energy minima corresponding to stable conformers and the energy barriers to interconversion. rsc.org

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Energy Barrier for Interconversion (kcal/mol) |

|---|---|---|---|

| Twisted (Stable) | ~45-60 | 0.00 | ~2-5 |

| Planar (Transition State) | 0 | ~2-5 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity.

For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the electron-withdrawing benzaldehyde (B42025) group. This distribution facilitates intramolecular charge transfer upon electronic excitation. The presence of fluorine atoms influences the energies of these orbitals due to their high electronegativity. researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the fluorine atoms, indicating these as likely sites for interaction with electrophiles. researchgate.netwalisongo.ac.id Conversely, the hydrogen atom of the aldehyde group and the aromatic protons are expected to exhibit positive potential, marking them as potential sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deq-chem.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. wisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C) of phenyl ring | π(C=O) of aldehyde | High |

| Lone Pair (F) | σ(C-C) of phenyl ring | Moderate |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, theoretical calculations of vibrational frequencies and NMR chemical shifts are particularly valuable.

Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.net The calculated frequencies are often scaled to better match experimental values.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another important application of computational chemistry. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov For fluorinated aromatic compounds, accurate prediction of ¹⁹F chemical shifts can be particularly useful for structural elucidation. researchgate.netnih.gov

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=O Vibrational Frequency (cm⁻¹) | ~1700-1720 |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -140 (relative to CFCl₃) |

| Aldehyde ¹H NMR Chemical Shift (ppm) | ~9.8-10.2 |

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, are candidates for nonlinear optical (NLO) materials. Computational studies can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. acs.orgpdn.ac.lk

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. pku.edu.cn A large difference in the ground-state and excited-state dipole moments, along with a significant HOMO-LUMO gap, often correlates with a high first hyperpolarizability. nih.gov The presence of electron-donating and electron-withdrawing groups in a conjugated system, as is the case here, is a common strategy for designing molecules with enhanced NLO properties. acs.org

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. The magnitude of β is sensitive to molecular structure, electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

The choice of computational functional and basis set is critical for obtaining accurate β values. Functionals like B3LYP, CAM-B3LYP, and BH&HLYP, combined with appropriate basis sets such as 6-311+G(d,p), have been shown to provide reliable predictions for similar organic molecules mdpi.comnih.gov. A systematic computational study of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde would involve optimizing its geometry and then calculating the static first hyperpolarizability to predict its potential as an NLO material.

Below is a table of representative first hyperpolarizability values for related benzaldehyde derivatives, illustrating the impact of substitution on NLO properties.

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (βtot) (x 10⁻³⁰ cm⁵/esu) | Computational Method |

| o-Cl benzaldehyde | 3.1243 | 155.86 | DFT/B3LYP/6-31G'(d,p) mdpi.com |

| m-Cl benzaldehyde | 1.8918 | 240.86 | DFT/B3LYP/6-31G'(d,p) mdpi.com |

| p-Cl benzaldehyde | 2.1276 | 820.22 | DFT/B3LYP/6-31G'(d,p) mdpi.com |

| Urea (reference) | - | ~3.7 | - |

This table is for illustrative purposes and includes data for related compounds to demonstrate the effect of substituent position on NLO properties.

Supermolecule Approach for Simulating Crystalline Environment Effects on Electrical Properties

The electrical properties of a molecule can be significantly altered in the solid state due to intermolecular interactions within the crystal lattice. The supermolecule approach is a computational method used to model these effects by considering a central molecule and its nearest neighbors as a single "supermolecule". This approach accounts for the short-range electrostatic interactions and polarization effects that are absent in gas-phase calculations of an isolated molecule.

This method is particularly important for accurately predicting the bulk electrical properties of molecular crystals, such as polarization and nonlinear optical susceptibility researchgate.net. For a molecule like 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, which possesses a permanent dipole moment, the arrangement of molecules in the crystal lattice will have a profound impact on its macroscopic electrical properties. The supermolecule approach can be used to calculate how the dipole moment and hyperpolarizability of the central molecule are perturbed by the electric field generated by the surrounding molecules.

The process involves embedding the molecule of interest in a cluster of its neighbors, with the positions of the atoms determined from experimental crystal structure data or predicted through crystal structure prediction methods acs.org. By calculating the properties of the central molecule within this cluster, a more realistic description of its behavior in the solid state can be achieved. This is crucial for designing materials with specific electrical or optical properties, as the crystalline environment can either enhance or diminish the desired molecular characteristics numberanalytics.comnumberanalytics.com.

Advanced Topological Analyses for Bonding Characteristics and Non-Covalent Interactions (e.g., ELF, LOL, NCI, QTAIM, RDG)

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions (NCIs) that govern the structure and stability of molecules and their crystals. These methods partition the molecular space based on the topology of a scalar field related to the electron density.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ(r)) itself. It defines atoms as regions of space and characterizes chemical bonds through the presence of bond critical points (BCPs) between atomic nuclei. The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ(r)), reveal the nature of the interaction, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bonds) interactions ijnc.ir. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, QTAIM could be used to quantify the strength of the C-F, C-C, and C=O bonds, as well as any intramolecular hydrogen bonds or other non-covalent interactions.

Electron Localization Function (ELF) and Localization of Orbitals Locator (LOL): ELF and LOL are functions that measure the extent of electron localization in a molecular system. They provide a visual representation of core electrons, covalent bonds, and lone pairs, which aligns well with the classical Lewis structure concepts jussieu.frcanterbury.ac.uk. For the target molecule, ELF and LOL analysis would clearly depict the regions of high electron density corresponding to the covalent bonds and the lone pairs on the oxygen and fluorine atoms.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the reduced density gradient, is a powerful tool for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes youtube.comscirp.org. It generates 3D isosurfaces that highlight regions of non-covalent interactions, color-coded to indicate their nature and strength. For 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, NCI analysis would be invaluable for understanding the intermolecular interactions that dictate its crystal packing, such as π-π stacking between the phenyl rings and weak C-H···O or C-H···F hydrogen bonds.

These topological methods, when applied to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, would provide a comprehensive picture of its electronic structure, from the strength of its covalent bonds to the subtle non-covalent forces that influence its conformation and solid-state architecture.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. For a molecule like 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, which can undergo a variety of reactions at its aldehyde functional group, computational studies can predict the most likely reaction pathways and explain observed selectivities.

For example, in reactions such as the Wittig olefination or aldol (B89426) condensation, the aldehyde group of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde would be the primary site of reactivity. Computational studies can be employed to:

Locate Transition States: By calculating the potential energy surface of a reaction, the structures and energies of transition states can be determined. This allows for the calculation of activation energies, which are crucial for understanding reaction rates nih.govacs.org.

Identify Intermediates: The reaction pathway may involve one or more intermediates. Computational modeling can predict the stability of these intermediates and help to confirm or refute proposed reaction mechanisms acs.org.

Explain Stereoselectivity and Regioselectivity: In many organic reactions, the formation of one stereoisomer or regioisomer is favored over others. Computational studies can rationalize these selectivities by comparing the activation energies of the different pathways leading to the various products.

By applying methods such as DFT, it is possible to model the reaction of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde with various reagents and under different conditions. For instance, a computational study of its reaction with a phosphorus ylide could shed light on the mechanism of the corresponding Wittig reaction, including whether it proceeds via a concerted [2+2] cycloaddition or a stepwise mechanism involving a betaine (B1666868) intermediate acs.org. Such studies provide a molecular-level understanding of reactivity that is essential for the rational design of synthetic routes and the optimization of reaction conditions.

Applications of 3 Fluoro 4 2 Fluorophenyl Benzaldehyde and Its Derivatives in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

3-Fluoro-4-(2-fluorophenyl)benzaldehyde has emerged as a pivotal building block in the field of organic synthesis, enabling the construction of intricate molecular frameworks. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. Furthermore, the fluorine substituents can influence the reactivity of the aromatic rings and impart unique properties to the final products.

Precursor to Structurally Diverse Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. orientjchem.orgnih.gov 3-Fluoro-4-(2-fluorophenyl)benzaldehyde serves as an excellent precursor for the synthesis of a variety of fluorinated heterocycles.

For instance, through condensation reactions with hydrazines, it can be converted into fluorinated pyrazoles. orientjchem.orgorientjchem.org Similarly, reaction with hydroxylamine (B1172632) can yield fluorinated isoxazoles, and multicomponent reactions with β-ketoesters and amines can lead to the formation of complex dihydropyrimidinones. researchgate.netmdpi.com The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be employed by reacting 3-Fluoro-4-(2-fluorophenyl)benzaldehyde with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, to produce fluorinated quinoline derivatives. nih.gov

The following table illustrates potential synthetic routes to various fluorinated heterocycles starting from 3-Fluoro-4-(2-fluorophenyl)benzaldehyde.

| Heterocycle Class | General Reaction Scheme | Potential Reagents |

| Pyrazoles | Condensation with hydrazines | Hydrazine hydrate, phenylhydrazine |

| Isoxazoles | Reaction with hydroxylamine | Hydroxylamine hydrochloride |

| Quinolines | Friedländer annulation | 2-Aminoacetophenone, ethyl acetoacetate |

| Dihydropyrimidinones | Biginelli reaction | Urea, ethyl acetoacetate |

Building Block for Multifunctional Organic Molecules

The reactivity of the aldehyde group, combined with the presence of two fluorinated phenyl rings, makes 3-Fluoro-4-(2-fluorophenyl)benzaldehyde an ideal building block for the synthesis of multifunctional organic molecules. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are particularly well-suited for this purpose. nih.gov

For example, in a Ugi-type reaction, 3-Fluoro-4-(2-fluorophenyl)benzaldehyde can react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative in a highly atom-economical fashion. These products can serve as scaffolds for the development of new pharmaceutical agents or functional materials.

Furthermore, the aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to form stilbene (B7821643) derivatives with extended conjugation, which are of interest for their optical and electronic properties. Knoevenagel condensation with active methylene compounds can also lead to the formation of electron-deficient alkenes, which are useful intermediates in various synthetic transformations. mdpi.com

Intermediates in Stereoselective Synthesis

The field of stereoselective synthesis, which focuses on the controlled formation of a specific stereoisomer of a product, has benefited from the use of fluorinated building blocks. While specific examples involving 3-Fluoro-4-(2-fluorophenyl)benzaldehyde are not extensively documented, its structural features suggest its potential as a substrate in various asymmetric transformations. nih.govnih.gov

For instance, the aldehyde group can be a target for nucleophilic addition of chiral organometallic reagents or for organocatalyzed asymmetric reactions, such as aldol (B89426) or Mannich reactions, to introduce new stereocenters with high enantioselectivity. researchgate.net The resulting chiral alcohols or amines are valuable intermediates for the synthesis of enantiopure pharmaceuticals and other fine chemicals.

The fluorine atoms can also play a role in directing the stereochemical outcome of certain reactions by influencing the conformation of transition states through steric or electronic effects. This makes 3-Fluoro-4-(2-fluorophenyl)benzaldehyde an intriguing substrate for the development of new stereoselective methodologies.

Development of Specialty Chemicals and Advanced Materials

The unique electronic properties conferred by the fluorine atoms in 3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its derivatives make them valuable components in the design of specialty chemicals and advanced materials with tailored functionalities.

Materials with Tailored Electronic or Optical Properties

The introduction of fluorine atoms into organic materials can significantly impact their electronic and optical properties. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, such as stilbenes and other conjugated systems, are potential candidates for use as liquid crystals. biointerfaceresearch.combeilstein-journals.orgresearchgate.netnih.gov The polarity and rigidity imparted by the fluorinated phenyl rings can lead to the formation of stable mesophases over a wide temperature range. The dielectric anisotropy of these materials can be fine-tuned by the number and position of the fluorine substituents, making them suitable for use in display technologies.

The following table summarizes the potential applications of materials derived from 3-Fluoro-4-(2-fluorophenyl)benzaldehyde.

| Material Class | Potential Application | Key Properties Influenced by Fluorine |

| Liquid Crystals | Display technologies | Dielectric anisotropy, thermal stability |

| Organic Semiconductors | OLEDs, OPVs | HOMO/LUMO energy levels, charge transport |

| Nonlinear Optical Materials | Photonics, optical data storage | Hyperpolarizability, thermal stability |

Components in Fluorescent Probe Design

Fluorescent probes are essential tools in chemical biology and medical diagnostics for the detection and imaging of specific analytes or biological processes. proquest.com The design of highly sensitive and selective fluorescent probes often relies on the modulation of the photophysical properties of a fluorophore upon interaction with the target.

Derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde can be incorporated into the structure of fluorescent dyes to fine-tune their emission properties. nih.govmdpi.comnih.gov The fluorine atoms can enhance the quantum yield and photostability of the fluorophore. Furthermore, the aldehyde group can be utilized as a reactive handle to link the fluorophore to a recognition unit that specifically binds to the target analyte. For instance, condensation of the aldehyde with an amine-containing recognition moiety can lead to the formation of a Schiff base, whose fluorescence may be quenched and subsequently restored upon reaction with a specific target, providing a "turn-on" sensing mechanism. bohrium.com

Materials for Nonlinear Optics

Derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde are emerging as promising candidates for applications in nonlinear optics (NLO). The strategic incorporation of fluorine atoms into organic chromophores can significantly influence their electronic and optical properties, leading to enhanced NLO responses. Research into related fluorinated aromatic compounds has demonstrated their potential for use in advanced photonic and optoelectronic devices.

The design of NLO materials often focuses on creating molecules with a significant change in dipole moment upon excitation, which is facilitated by combining electron-donating and electron-accepting groups connected by a π-conjugated system. The fluorine atom, being highly electronegative, can modulate the electronic properties of the aromatic rings in derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, thereby influencing the intramolecular charge transfer (ICT) characteristics that are crucial for NLO activity.

Studies on fluorinated chalcone (B49325) derivatives, for instance, have shown that the presence of fluorine substituents can lead to substantial third-order optical nonlinearities. researchgate.net These materials exhibit a good third-order nonlinear optical susceptibility (χ³), which is a measure of the material's ability to modify the refractive index of light at high intensities. researchgate.net This property is vital for applications such as optical switching, data processing, and optical limiting.

The synthesis of novel NLO materials often involves the derivatization of core structures like 3-Fluoro-4-(2-fluorophenyl)benzaldehyde to introduce various functional groups that can enhance the NLO response. For example, the introduction of styrylpyrimidine groups can lead to molecules with large two-photon absorption (2PA) cross-sections, a key parameter for applications in 3D microfabrication, optical data storage, and photodynamic therapy. rsc.org

The following table summarizes the nonlinear optical properties of some representative fluorinated organic compounds, illustrating the potential of this class of materials.

| Compound Class | Nonlinear Optical Property | Observed Values | Potential Applications |

| Fluorinated Chalcones | Third-order susceptibility (χ³) | In the order of 10⁻⁷ esu | Optical switching, Optical limiting |

| Styrylpyrimidine Derivatives | Two-photon absorption (2PA) cross-section | Up to 500 GM | 3D microfabrication, Photodynamic therapy |

| Fluorenyl-containing Tetracyanobutadiene Derivatives | Two-photon absorption | In the near-IR range (800-1050 nm) | Infrared imaging, Optical data storage |

Note: The data presented are for related fluorinated compounds and are indicative of the potential of derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde.

Mechanistic Studies of Molecular Interactions in Chemical Systems (e.g., Enzyme-Substrate Models, Receptor Binding Affinity)

The unique electronic properties conferred by the fluorine atoms in 3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its derivatives make them valuable tools for investigating molecular interactions in biological and chemical systems. The strategic placement of fluorine can influence binding affinity, selectivity, and metabolic stability, providing insights into enzyme-substrate interactions and receptor binding.

Fluorine's high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions can enhance the binding affinity and specificity of a molecule for its biological target. For example, in biochemical assays, the aldehyde group of a benzaldehyde (B42025) derivative can form covalent or reversible interactions with enzymes or receptors. The presence of fluorine atoms on the phenyl rings can further modulate these interactions, making derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde useful probes for studying these phenomena.

Research on fluorescently labeled ligands has demonstrated that fluorinated compounds can exhibit high affinity for specific receptors, such as β-adrenoceptors. nih.gov By synthesizing derivatives of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde that incorporate fluorescent moieties, researchers can create powerful tools for imaging and quantifying receptor distribution and binding kinetics in living cells. nih.gov

The study of enzyme-substrate models can also benefit from the use of fluorinated analogs. By replacing a hydrogen atom with a fluorine atom at a specific position in a substrate molecule, researchers can probe the steric and electronic requirements of an enzyme's active site. The altered reactivity and binding properties of the fluorinated substrate can provide detailed information about the catalytic mechanism of the enzyme.

The following table outlines the potential applications of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde derivatives in mechanistic studies.

| Area of Study | Application of Derivatives | Information Gained |

| Enzyme-Substrate Interactions | As fluorinated substrate analogs | Insights into active site topography and catalytic mechanisms |

| Receptor Binding Affinity | As high-affinity ligands | Determination of binding constants (Kd) and receptor selectivity |

| Molecular Probes | As fluorescently labeled probes | Visualization and quantification of receptor localization and dynamics |

By serving as versatile scaffolds for the synthesis of a wide range of derivatives, 3-Fluoro-4-(2-fluorophenyl)benzaldehyde holds significant promise for advancing our understanding of fundamental molecular interactions in complex chemical and biological systems.

Future Research Directions for 3 Fluoro 4 2 Fluorophenyl Benzaldehyde and Analogous Systems

Exploration of Novel and Sustainable Synthetic Methodologies

The predominant method for constructing the biaryl core of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. nih.gov Future research will likely focus on enhancing the sustainability and efficiency of this transformation.

Current synthetic approaches often rely on palladium catalysts, organic solvents, and thermal heating. A key research avenue is the development of more sustainable protocols. This includes the design of highly active palladium catalysts that can operate at very low loadings (ppm levels), minimizing metal contamination in the final product. nsf.gov The use of greener solvent systems, such as water/ethanol mixtures, under ambient conditions is another critical goal. nsf.gov Microwave-assisted synthesis also presents an opportunity to significantly reduce reaction times and energy consumption.

Furthermore, continuous flow chemistry offers exceptional heat and mass transfer, leading to higher productivity and safety, especially for exothermic reactions. purdue.edu Adapting the synthesis of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde to a continuous flow process could enable more efficient, scalable, and automated production. purdue.edu Beyond palladium, exploring catalysts based on more abundant and less toxic metals like nickel is a growing area of interest. nih.gov

| Parameter | Traditional Suzuki-Miyaura Coupling | Proposed Sustainable Methodology |

| Catalyst | Pd(OAc)₂ / PPh₃ (0.5-5 mol%) | Supported Pd Nanoparticles (0.01-0.1 mol%) |

| Solvent | Toluene, Dioxane, or DMF | Water/Ethanol or Ionic Liquids |

| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Powdered KF organic-chemistry.org |

| Energy Input | Conventional heating (80-110 °C, 6-24 h) | Microwave irradiation (100 °C, 10-30 min) or Flow Reactor (residence time <15 min) purdue.edu |

| Workup | Organic solvent extraction | Simplified extraction or direct product precipitation |

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the Suzuki-Miyaura reaction mechanism is crucial for catalyst optimization and troubleshooting. The catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, this involves the coupling of a 4-bromo-3-fluorobenzaldehyde (B151432) derivative with 2-fluorophenylboronic acid.

Advanced analytical techniques are essential for detecting and characterizing the short-lived intermediates involved in this process. Nano-electrospray ionization mass spectrometry (nanoESI-MS) is a powerful tool for monitoring the reaction in real-time, allowing for the simultaneous detection of precatalysts, active catalytic intermediates, reagents, and products. nsf.govresearchgate.net This technique could be applied to identify key palladium(0) and palladium(II) species in the catalytic cycle. For instance, it could help characterize the oxidative addition intermediate, [Pd(L)₂(4-formyl-2-fluorophenyl)(Br)], and the species formed after transmetalation, [Pd(L)₂(4-formyl-2-fluorophenyl)(2-fluorophenyl)].

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the transmetalation step, which is often rate-limiting, particularly with sterically hindered or electron-deficient boronic acids. nih.gov By studying stoichiometric reactions at low temperatures, it may be possible to isolate and fully characterize transient boronate complexes and palladium-fluoride species that can influence catalytic efficiency. nih.gov

| Potential Intermediate/Species | Key Structural Feature | Proposed Characterization Technique |

| Ligated Pd(0) Active Catalyst | Monoligated or bis-ligated Palladium(0) complex | nanoESI-MS, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) researchgate.net |

| Oxidative Addition Product | Palladium(II) center with aryl and halide ligands | ¹H, ¹³C, ³¹P NMR Spectroscopy; X-ray Crystallography (if stable) |

| Boronate Complex | Tetra-coordinate boron "ate" complex formed with base organic-chemistry.org | ¹¹B NMR Spectroscopy; Low-Temperature ¹⁹F NMR nih.gov |

| Transmetalation Intermediate | Palladium(II) complex with two different aryl groups | nanoESI-MS, Low-Temperature NMR nsf.govnih.gov |

Integration of High-Throughput Experimentation with Computational Screening for Property Prediction

The optimization of reaction conditions for synthesizing 3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its analogs can be a time- and resource-intensive process. High-Throughput Experimentation (HTE) offers a solution by enabling the rapid, parallel screening of numerous reaction parameters. youtube.comacs.org

An HTE workflow would involve using multi-well plates (e.g., 96-well arrays) to test a wide range of catalysts, ligands, bases, solvents, and temperatures simultaneously. purdue.edu Robotic liquid handlers can accurately dispense stock solutions of reagents, and rapid analysis techniques like gas chromatography (GC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) can quickly determine the yield and purity in each well. purdue.eduresearchgate.net This approach not only accelerates the discovery of optimal conditions but also generates large, high-quality datasets. youtube.com

These datasets are highly suitable for training machine learning algorithms, which can then predict the outcomes of new reactions and guide further optimization. youtube.com In parallel, computational screening methods like Density Functional Theory (DFT) can be used to predict the chemical properties of potential derivatives before they are synthesized. chemrxiv.org By calculating parameters such as HOMO/LUMO energies, dipole moments, and molecular electrostatic potentials, researchers can pre-select candidates with desired electronic or physical properties. chemrxiv.orgnih.gov More advanced methods like perturbative fluorine scanning, which uses free-energy perturbation, can predict how additional fluorination would impact binding affinity to a biological target. nih.gov

| HTE Plate Position | Catalyst (0.1 mol%) | Ligand (0.2 mol%) | Base (2.0 eq.) | Solvent | Yield (%) (Hypothetical) |

| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |

| A2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| A3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-Amyl Alcohol | 88 |

| B1 | NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 55 |

| B2 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene/H₂O | 95 |

| B3 | Pd(OAc)₂ | PCy₃ | CsF | THF/H₂O | 78 |

Strategic Design of Derivatives for Enhanced Chemical Reactivity or Tunable Material Properties

To enhance chemical reactivity, electron-withdrawing groups (e.g., -NO₂, -CN) could be introduced onto either phenyl ring. This would increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like aldol (B89426) condensations, Wittig reactions, or the formation of Schiff bases. ossila.comwikipedia.org Conversely, adding electron-donating groups (e.g., -OCH₃, -NMe₂) could modulate its reactivity in other transformations or serve as handles for further functionalization.

For creating tunable materials, the biphenyl (B1667301) core and fluorine substituents are highly advantageous. The rigid biphenyl structure is a common component of liquid crystals, and modifying the scaffold with long alkyl or alkoxy chains could induce mesogenic properties. The presence of fluorine atoms can significantly impact properties like dipole moment, thermal stability, and hydrophobicity, which are critical for the performance of fluorinated functional materials. researchgate.net In medicinal chemistry, the aldehyde can be converted into various heterocycles, while the fluorine atoms can improve metabolic stability and binding affinity to target proteins. ossila.com Designing derivatives with different substitution patterns allows for the fine-tuning of these properties to create novel drug candidates or advanced materials. acs.org

| Derivative of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde | Strategic Modification | Target Property/Application |

| 5-Nitro-3-fluoro-4-(2-fluorophenyl)benzaldehyde | Addition of a nitro group para to the aldehyde | Enhanced electrophilicity for synthetic transformations |

| 3-Fluoro-4-(2-fluoro-4-hexyloxyphenyl)benzaldehyde | Addition of a long alkoxy chain | Precursor for liquid crystalline materials |

| [3-Fluoro-4-(2-fluorophenyl)phenyl]methanol | Reduction of the aldehyde to an alcohol | Intermediate for esters, ethers with potential pharmaceutical use |

| N-Benzylidene-3-fluoro-4-(2-fluorophenyl)aniline | Condensation with an aniline (B41778) (Schiff base formation) | Building block for antimicrobial agents or ligands wikipedia.org |

| 5-Amino-3-fluoro-4-(2-fluorophenyl)benzaldehyde | Introduction of an amino group | Precursor for fluorescent dyes and polymers |

Q & A

Basic: What are the primary synthetic routes for 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, and how is purity validated?

Methodological Answer:

The synthesis typically involves fluorination of benzaldehyde precursors or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the 2-fluorophenyl group to the benzaldehyde core. Key steps include:

- Fluorination : Use of fluorinating agents like Selectfluor™ or DAST.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >97% purity .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and GC-MS (e.g., m/z peaks corresponding to molecular ion [M+H]+) .

Data Table :

| Technique | Conditions | Target Purity | Reference |

|---|---|---|---|

| HPLC | C18, 60% acetonitrile, 1 mL/min | ≥97% | |

| GC-MS | Electron ionization, m/z 236 (M+) | Confirmation |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for fluorinated benzaldehydes?

Methodological Answer: